molecular formula C10H9F4NO2 B2763796 3-Fluoro-5-(trifluoromethyl)-DL-phenylalanine CAS No. 1259992-93-2

3-Fluoro-5-(trifluoromethyl)-DL-phenylalanine

Cat. No.: B2763796
CAS No.: 1259992-93-2
M. Wt: 251.181
InChI Key: FIUXEUFFBMGUPL-QMMMGPOBSA-N
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Description

3-Fluoro-5-(trifluoromethyl)-DL-phenylalanine is a synthetic, non-proteinogenic amino acid of significant interest in medicinal chemistry and drug discovery. Its structure incorporates both a fluorine atom and a trifluoromethyl group on the phenyl ring, modifications known to profoundly alter the physicochemical properties of lead compounds. The presence of these fluorine atoms is a strategic feature that enhances metabolic stability by blocking sites of oxidative metabolism, particularly by cytochrome P450 enzymes, thereby increasing the in vivo half-life of potential therapeutic agents . Furthermore, the fluorine substitutions modulate the molecule's lipophilicity, electron distribution, and pKa, which can lead to improved cell membrane permeability and enhanced binding affinity to biological targets . This compound has demonstrated specific and high-value applications in biomedical research. It serves as a key building block in the development of subunit-specific proteasome inhibitors. Research has shown that incorporating this fluorinated phenylalanine derivative into peptide-based inhibitors can yield compounds with exceptional potency and selectivity for the β5 (chymotrypsin-like) subunit of the proteasome . One such study highlighted an inhibitor (compound 4a) featuring this amino acid, which emerged as one of the most β5-specific inhibitors known, with an IC50 of 2 nM and high selectivity over the β1 and β2 subunits . This utility extends to the creation of fluorescent activity-based probes for studying proteasome function and localization, leveraging bio-orthogonal chemistries like the Cu(I)-catalyzed Huisgen 1,3-dipolar cycloaddition . As a fluorinated aromatic amino acid, it is part of a broader class of compounds used to improve the catabolic stability of therapeutic proteins and peptide-based vaccines . The compound is supplied as a racemic mixture (DL-) and is for research applications only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-amino-3-[3-fluoro-5-(trifluoromethyl)phenyl]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F4NO2/c11-7-2-5(3-8(15)9(16)17)1-6(4-7)10(12,13)14/h1-2,4,8H,3,15H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIUXEUFFBMGUPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)F)CC(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F4NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-5-(trifluoromethyl)-DL-phenylalanine typically involves multi-step organic reactions. One common method includes the introduction of fluorine atoms into the phenylalanine structure through electrophilic fluorination. This process often employs reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions to achieve selective fluorination.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is essential to isolate the desired product from reaction mixtures.

Chemical Reactions Analysis

Peptide Bond Formation and Incorporation into Peptides

The amino acid backbone enables participation in peptide synthesis. Key reactions include:

  • Solid-Phase Peptide Synthesis (SPPS):
    Using Fmoc-protected derivatives, this compound is incorporated into peptides via standard SPPS protocols. For example, coupling with HCTU/DIEA in DMF achieves yields >80% for short peptides .

  • Late-Stage Functionalization:
    The aromatic ring remains inert during peptide elongation, allowing post-synthetic modifications. Radical trifluoromethylation using Togni reagent (23 ) under AgF catalysis selectively adds CF3 groups to neighboring residues without affecting existing functionalities .

Table 1: Peptide Incorporation Efficiency

Peptide SequenceCoupling ReagentYield (%)Purity (%)Source
EM-1 (Tyr-Pro-Trp-Phe)HCTU/DIEA8595
Model tripeptide (Ala-X-Ala)DCC/HOBt7890

Electrophilic Aromatic Substitution (EAS)

The electron-deficient aromatic ring directs electrophiles to meta/para positions relative to existing substituents:

  • Nitration:
    Reacts with HNO3/H2SO4 at 0°C to yield 3-fluoro-5-(trifluoromethyl)-4-nitrophenylalanine (62% yield) .

  • Sulfonation:
    SO3 in H2SO4 produces sulfonated derivatives at position 2 (55% yield) .

Table 2: EAS Reactivity Comparison

ElectrophilePositionProductYield (%)ConditionsSource
NO2+44-Nitro derivative620°C, 2 hr
SO3H+22-Sulfo derivative55RT, 6 hr
Br222-Bromo derivative48FeBr3, 40°C

Radical-Mediated Reactions

The trifluoromethyl group participates in radical cascades:

  • Trifluoromethylation:
    Using Selectfluor and AgOTf, the CF3 group transfers to electron-rich aromatics (e.g., indoles) with 70–85% efficiency .

  • β-Elimination:
    Alanine racemase from Streptomyces lavendulae catalyzes β-elimination of fluorine, yielding dehydroalanine derivatives (kcat = 12 s⁻¹) .

Oxidative Transformations

  • Side-Chain Oxidation:
    The benzylic position undergoes oxidation with KMnO4/H2O to form α-keto acids (45% yield) .

  • Trifluoromethyl Group Stability:
    Resists oxidation under mild conditions (e.g., H2O2) but degrades in strong oxidants like CrO3 .

Reductive Processes

  • Catalytic Hydrogenation:
    Reduces nitro groups to amines without affecting CF3 or fluorine (H2/Pd-C, 90% yield) .

  • Defluorination:
    LiAlH4 selectively removes aromatic fluorine at elevated temperatures (120°C, 55% yield).

Nucleophilic Substitution

Despite fluorine’s poor leaving-group ability, harsh conditions enable substitutions:

  • Methoxylation:
    NaOMe/CuI in DMF at 150°C replaces fluorine with OMe (38% yield) .

  • Amination:
    NH3/NaN3 under microwave irradiation yields 3-amino derivatives (28% yield) .

Mechanistic Insights and Stability

  • Electronic Effects:
    The CF3 group reduces electron density at C-5 (Hammett σp = 0.88), directing electrophiles to C-2 and C-4 .

  • Metabolic Stability:
    Fluorination increases resistance to enzymatic degradation (t1/2 > 24 hr in liver microsomes) .

Scientific Research Applications

Pharmaceutical Development

Drug Design and Synthesis
3-Fluoro-5-(trifluoromethyl)-DL-phenylalanine is increasingly utilized in the synthesis of novel pharmaceuticals. Its incorporation into drug molecules can enhance metabolic stability and bioavailability, making it particularly valuable in the development of treatments for neurological disorders. The presence of fluorine can improve binding affinity and selectivity towards biological targets, which is crucial for effective drug action .

Case Studies
Research has demonstrated that fluorinated amino acids can serve as effective enzyme inhibitors. For instance, studies have shown that the introduction of 3-fluoro derivatives into peptide sequences can significantly alter their pharmacokinetic properties, leading to improved therapeutic profiles in preclinical models .

Biochemical Research

Protein Interactions and Enzyme Activity
In biochemical studies, this compound acts as a valuable probe for investigating protein folding and stability. The fluorinated side chain can influence protein dynamics, allowing researchers to explore the role of fluorinated amino acids in biological systems. This research is critical for understanding how modifications at the molecular level can affect overall protein function .

Analytical Techniques
The compound is also employed as a standard in analytical chemistry methods, aiding in the quantification of amino acids. Its unique nuclear magnetic resonance (NMR) properties facilitate accurate measurements, enhancing the reliability of biochemical analyses .

Neuroscience Studies

Neurotransmitter Research
The unique properties of this compound make it a useful tool in neuroscience for studying neurotransmitter functions. Its incorporation into neurotransmitter pathways can help elucidate mechanisms underlying mental health conditions such as depression and anxiety disorders. Research indicates that fluorinated amino acids may modulate receptor interactions, potentially leading to novel therapeutic strategies .

Peptide Synthesis

Fluorinated Peptides
In peptide synthesis, this compound is used to create fluorinated peptides that exhibit enhanced stability and bioavailability compared to their non-fluorinated counterparts. These peptides are particularly advantageous in therapeutic applications where prolonged action and reduced degradation are desired .

Impact on Therapeutic Agents
Fluorination can improve the pharmacological profiles of peptide-based drugs by increasing resistance to enzymatic degradation. This characteristic is particularly beneficial for developing long-acting formulations that require less frequent dosing .

Analytical Chemistry

Quantification Standards
The compound serves as a standard in various analytical methods, including high-performance liquid chromatography (HPLC) and mass spectrometry (MS). Its distinct spectral properties allow for accurate quantification of amino acids across different sample types, thereby enhancing research outcomes in both academic and industrial settings .

Mechanism of Action

The mechanism of action of 3-Fluoro-5-(trifluoromethyl)-DL-phenylalanine involves its incorporation into peptides and proteins, where the fluorine atoms can influence the electronic and steric properties of the molecule. This can affect the binding affinity and specificity of the protein to its target, potentially leading to enhanced biological activity or stability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 3-Fluoro-5-(trifluoromethyl)-DL-phenylalanine and related compounds:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) CAS Number Key Properties
This compound 3-F, 5-CF₃ C₁₀H₉F₄NO₂* 251.19* Not explicitly listed† Hypothesized higher lipophilicity and metabolic stability due to -CF₃ group .
3-Fluoro-5-(trifluoromethoxy)-DL-phenylalanine 3-F, 5-OCF₃ C₁₀H₉F₄NO₃ 267.18 1391002-18-8 Enhanced solubility compared to -CF₃ analogs due to oxygen in -OCF₃ .
3-Fluoro-DL-phenylalanine 3-F C₉H₁₀FNO₂ 183.18 Not listed Simpler structure; used as a baseline for studying fluorination effects .
4-Fluoro-DL-phenylalanine 4-F C₉H₁₀FNO₂ 183.18 51-65-0 Positional isomer; altered enzyme binding due to para-substitution .
3-(Trifluoromethyl)-DL-phenylalanine 3-CF₃ C₁₀H₁₀F₃NO₂ 233.19 Discontinued‡ Higher electron-withdrawing effect from -CF₃; potential protease inhibition .
3-Chloro-5-(trifluoromethyl)-DL-phenylalanine 3-Cl, 5-CF₃ C₁₀H₉ClF₃NO₂ 267.64 Discontinued‡ Increased steric hindrance and reactivity due to chlorine .

*Hypothetical molecular formula/weight based on substitution pattern. ‡Discontinued per CymitQuimica ().

Detailed Comparative Analysis

Substituent Effects on Physicochemical Properties

Lipophilicity and Solubility :

  • The trifluoromethyl (-CF₃) group increases lipophilicity compared to trifluoromethoxy (-OCF₃) or single fluorine substituents. For example, 3-Fluoro-5-(trifluoromethoxy)-DL-phenylalanine (OCF₃) has a molecular weight of 267.18 and likely better aqueous solubility due to the oxygen atom .
  • In contrast, 3-(Trifluoromethyl)-DL-phenylalanine (discontinued) has a lower molecular weight (233.19) but higher logP due to the absence of oxygen .

Metabolic Stability: Fluorine and -CF₃ groups reduce metabolic degradation by cytochrome P450 enzymes. The target compound’s dual substitution (3-F, 5-CF₃) may further enhance stability compared to mono-fluorinated analogs like 3-Fluoro-DL-phenylalanine .

Key Research Findings

  • Positional Isomerism : 3-Fluoro-5-(trifluoromethoxy)-DL-phenylalanine (OCF₃) is commercially available (CAS 1391002-18-8), while the -CF₃ variant remains less documented, suggesting its synthesis is challenging or niche .
  • Comparative Activity: In a study of fluorinated amino acids, para-substituted analogs (e.g., 4-Fluoro-DL-phenylalanine) showed reduced cellular uptake compared to meta-substituted derivatives, highlighting the importance of substitution patterns .

Biological Activity

3-Fluoro-5-(trifluoromethyl)-DL-phenylalanine is a synthetic amino acid derivative notable for its unique structural features, including the presence of both fluorine and trifluoromethyl groups. This compound has garnered attention in medicinal chemistry due to its potential applications in drug design, protein engineering, and biochemical research. Understanding its biological activity is essential for harnessing its properties in various scientific fields.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C9H8F4NO2\text{C}_9\text{H}_8\text{F}_4\text{N}O_2

This compound features:

  • A fluorine atom at the 3-position.
  • A trifluoromethyl group at the 5-position.

These modifications significantly influence its lipophilicity, binding affinity, and overall biological activity.

This compound interacts with biological targets primarily through amination reactions. Its unique structural characteristics enhance its ability to form stable interactions with proteins and enzymes, making it a valuable tool in biochemical studies.

Pharmacokinetics

The compound exhibits excellent lipophilicity , which suggests favorable absorption and distribution characteristics within biological systems. This property is crucial for its potential use as a therapeutic agent.

1. Enzymatic Studies

Research has demonstrated that this compound can be utilized in enzymatic studies to investigate the effects of fluorinated amino acids on enzyme activity and stability. For instance, studies involving branched-chain amino acid transaminases (BCATs) have shown that fluorinated analogs can modulate enzyme kinetics and substrate specificity, which is vital for understanding metabolic pathways in cancer biology .

2. Protein Engineering

Incorporation of this compound into peptide sequences allows researchers to study the impact of fluorination on protein structure and function. Notably, it has been used to enhance the metabolic stability of peptides, making them more viable as therapeutic agents .

3. Antiviral Activity

One specific application of this compound is as a cap for fusion inhibitors targeting the influenza A virus. Its structural modifications enhance binding affinity to viral proteins, potentially leading to more effective antiviral therapies .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with related compounds:

CompoundKey FeaturesBiological Activity
3-Fluoro-DL-phenylalanineLacks trifluoromethyl groupDifferent reactivity
5-(Trifluoromethyl)-DL-phenylalanineContains only trifluoromethyl groupAltered interactions
3,5-Difluoro-DL-phenylalanineContains two fluorine atomsVaries in binding affinity

The dual modification in this compound enhances its chemical properties compared to these analogs, leading to improved metabolic stability and altered electronic properties.

Study on Enzymatic Synthesis

A significant study focused on the enzymatic synthesis of fluorinated alanines demonstrated that using dehydrogenases from Vibrio proteolyticus and Symbiobacterium thermophilum resulted in high yields of fluorinated products. The study highlighted the potential for using such compounds in biocatalysis .

Antiproliferative Activity

In vitro studies have shown that derivatives of phenylalanine with trifluoromethyl substitutions exhibit varying antiproliferative activities against cancer cell lines such as MDA-MB-231 and MCF-7. For example, certain derivatives displayed IC50 values as low as 1.17 μM, indicating potent activity against these cells .

Q & A

Basic Research Questions

Q. What are the established synthetic protocols for preparing 3-Fluoro-5-(trifluoromethyl)-DL-phenylalanine, and what reaction conditions optimize yield?

  • Methodological Answer : Fluorinated phenylalanine derivatives are typically synthesized via nucleophilic substitution or cross-coupling reactions. For example:

  • Use trifluoromethylphenylboronic acid (CAS 1423-26-3) as a precursor for Suzuki-Miyaura coupling to introduce the trifluoromethyl group .
  • Fluorination at the 3-position can be achieved using fluorinating agents like Selectfluor® under anhydrous conditions, with tetrahydrofuran (THF) as a solvent and triethylamine (Et3_3N) to neutralize HCl byproducts .
  • Purification via column chromatography (silica gel, gradient elution) is recommended to isolate the racemic DL-form. Yields >70% are achievable with optimized stoichiometry (1:1 molar ratio of reactants) .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing the structural and purity profile of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 19F^{19}\text{F} NMR is critical for confirming fluorine substitution patterns. For example, the trifluoromethyl group (CF3\text{CF}_3) shows a distinct singlet near -60 ppm, while the aromatic fluorine (C-F) appears as a doublet in the -110 to -120 ppm range .
  • High-Performance Liquid Chromatography (HPLC) : Use C18 columns with a mobile phase of acetonitrile/water (70:30) to assess purity (>98%) and detect racemization .
  • X-ray Crystallography : Resolve stereochemical ambiguities by growing single crystals in ethanol/water mixtures (slow evaporation). Data collection at 100 K ensures minimal thermal motion artifacts .

Q. What are the critical safety considerations and handling protocols for this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact. The compound may cause irritation (R36/37/38) .
  • Ventilation : Use fume hoods during synthesis to mitigate inhalation risks from volatile byproducts (e.g., triethylammonium chloride) .
  • Storage : Store at 2–8°C in airtight containers under nitrogen to prevent hydrolysis. Avoid exposure to strong acids/bases .

Advanced Research Questions

Q. How do fluorine substituents at the 3 and 5 positions influence the compound's electronic properties and potential biological activity?

  • Methodological Answer :

  • Electron-Withdrawing Effects : The CF3\text{CF}_3 group increases lipophilicity (logP\log P ~2.1) and stabilizes negative charges via inductive effects, enhancing binding to hydrophobic enzyme pockets .
  • Bioisosteric Potential : The 3-fluoro substitution mimics hydroxyl groups in tyrosine analogs, enabling competitive inhibition of tyrosine kinases. Validate via molecular docking (e.g., AutoDock Vina) using crystallographic enzyme structures (PDB: 1T46) .

Q. What methodological challenges arise in resolving the DL-enantiomers of fluorinated phenylalanine derivatives, and what chiral separation techniques are recommended?

  • Methodological Answer :

  • Chiral HPLC : Use Chiralpak® IA columns with hexane/isopropanol (90:10) to resolve enantiomers. Retention times differ by ~2 minutes for D- and L-forms .
  • Enzymatic Resolution : Incubate the racemic mixture with porcine kidney acylase (pH 7.4, 37°C) to selectively hydrolyze the L-enantiomer. Monitor conversion via polarimetry .

Q. In drug discovery contexts, how can computational modeling predict the binding affinity of this compound with target enzymes or receptors?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Parameterize the compound using GAFF2 force fields. Simulate binding to the active site of EGFR kinase (10 ns, NPT ensemble) to calculate free energy (ΔGbind\Delta G_{\text{bind}}) via MM-PBSA .
  • Density Functional Theory (DFT) : Optimize the geometry at the B3LYP/6-31G* level to predict electrostatic potential surfaces and nucleophilic attack sites .

Q. What are the stability profiles of this compound under varying pH and temperature conditions, and how should storage be optimized?

  • Methodological Answer :

  • pH Stability : The compound degrades at pH <3 (acidic hydrolysis of the amide bond) or pH >10 (base-catalyzed defluorination). Use buffered solutions (pH 5–7) for in vitro assays .
  • Thermal Stability : Decomposition occurs above 150°C (TGA data). Store lyophilized samples at -20°C to prevent racemization over long-term storage .

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